BOC-L-Ala-SerOH
CAS No.:
Cat. No.: VC13931318
Molecular Formula: C11H20N2O6
Molecular Weight: 276.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O6 |
|---|---|
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | (2S)-3-hydroxy-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C11H20N2O6/c1-6(12-10(18)19-11(2,3)4)8(15)13-7(5-14)9(16)17/h6-7,14H,5H2,1-4H3,(H,12,18)(H,13,15)(H,16,17)/t6-,7-/m0/s1 |
| Standard InChI Key | JHCVJNLMHHWYJF-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(=O)NC(CO)C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
BOC-L-Ala-SerOH belongs to the class of Boc-protected dipeptides, characterized by the following molecular descriptors:
The Boc group (-OC(O)C(CH₃)₃) shields the amine functionality of L-alanine, while the carboxylic acid of L-serine remains unprotected, enabling further peptide elongation. Stereochemical integrity is preserved through the (S)-configuration at both chiral centers, critical for maintaining biological relevance in synthetic peptides .
Synthesis and Reaction Dynamics
Boc Protection of L-Alanine
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
BOC-L-Ala-SerOH is integral to Boc-SPPS, particularly for synthesizing hydrophobic or ester-containing peptides. Advantages include:
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Orthogonal Protection: Compatibility with benzyl (Bzl)-based side-chain protecting groups.
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HF Sensitivity: Final deprotection requires hydrogen fluoride (HF), necessitating specialized equipment .
Structural Studies
The compound serves as a model for investigating:
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Hydrogen-Bonding Networks: The serine hydroxyl group participates in intra- and intermolecular interactions, influencing peptide conformation.
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Enzymatic Stability: Boc protection enhances resistance to aminopeptidases, enabling prolonged in vitro studies .
Comparative Analysis with Related Compounds
The methyl ester variant (BOC-L-Ala-Ser-Ome) offers enhanced solubility in organic solvents, whereas the free acid (BOC-L-Ala-SerOH) is preferable for aqueous-phase reactions .
Future Directions and Innovations
Recent advances focus on replacing HF with safer alternatives for Boc removal, such as Lewis acid catalysts. Additionally, integrating BOC-L-Ala-SerOH into automated synthesis platforms could streamline the production of serine-rich therapeutic peptides, including antimicrobial agents and enzyme inhibitors.
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